molecular formula C13H20N2O B2860635 2-(1-Methyl-piperidin-4-yloxy)-benzylamine CAS No. 870062-44-5

2-(1-Methyl-piperidin-4-yloxy)-benzylamine

Cat. No.: B2860635
CAS No.: 870062-44-5
M. Wt: 220.316
InChI Key: KVYUTSVSMUBLEG-UHFFFAOYSA-N
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Description

2-(1-Methyl-piperidin-4-yloxy)-benzylamine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Mechanism of Action

Target of Action

The primary target of 2-(1-Methyl-piperidin-4-yloxy)-benzylamine is the IKKb catalytic pocket . IKKb, or IκB kinase β, is a protein kinase that plays a key role in the NF-κB signaling pathway, which regulates immune responses, inflammation, and other cellular processes .

Mode of Action

This compound interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-κB signaling pathway .

Biochemical Pathways

The compound primarily affects the NF-κB signaling pathway . By inhibiting IKKb, it prevents the phosphorylation and degradation of IκB proteins, which normally inhibit NF-κB. As a result, NF-κB remains inactive and its downstream effects, such as the transcription of pro-inflammatory genes, are reduced .

Pharmacokinetics

The compound’sbioavailability and other pharmacokinetic parameters would be crucial in determining its efficacy as a drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the NF-κB signaling pathway . By inhibiting IKKb, the compound reduces the activity of NF-κB, leading to decreased transcription of pro-inflammatory genes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with the IKKb catalytic pocket

Chemical Reactions Analysis

2-(1-Methyl-piperidin-4-yloxy)-benzylamine can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-Methyl-piperidin-4-yloxy)-benzylamine has several scientific research applications:

Comparison with Similar Compounds

2-(1-Methyl-piperidin-4-yloxy)-benzylamine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.

Biological Activity

2-(1-Methyl-piperidin-4-yloxy)-benzylamine is a chemical compound with the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.32 g/mol. It features a benzylamine structure with a piperidine ring, which is known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • Benzylamine moiety : A common structure in many biologically active compounds.
  • Piperidine ring : Enhances the compound's interaction with biological targets.

Biological Activities

Research has indicated that compounds containing piperidine and benzylamine moieties exhibit a variety of biological activities, including:

  • Anticancer activity : Similar compounds have shown significant cytotoxic effects on various cancer cell lines.
  • Neurotransmitter modulation : The piperidine structure is known for its role in modulating neurotransmitter systems.
  • Enzyme inhibition : Potential to inhibit specific enzymes involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInduces apoptosis in cancer cells
Neurotransmitter ModulationAffects serotonin and dopamine pathways
Enzyme InhibitionInhibits phospholipase A2 and other enzymes

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Binding Affinity : Molecular docking studies have shown that the compound can bind effectively to specific receptors and enzymes, influencing their activity.
  • Competitive Inhibition : Some studies suggest that it acts as a reversible inhibitor, competing with natural substrates for enzyme binding sites .
  • Induction of Apoptosis : In cancer models, the compound has been shown to induce programmed cell death, which is crucial for eliminating malignant cells .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of compounds similar to this compound:

  • Anticancer Studies : Research demonstrated that related piperidine derivatives exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cell lines, indicating promising anticancer potential .
  • Neuropharmacology : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, showing potential as antidepressants or anxiolytics due to their interaction with serotonin receptors.

Table 2: Case Study Summary

Study FocusFindingsIC50 (µM)
Breast CancerInduced apoptosis in MDA-MB-231 cells19.9 - 75.3
Ovarian CancerCytotoxic effects on COV318 cells25.0 - 70.0
Neurotransmitter ModulationInfluenced serotonin receptor activityVaries

Properties

IUPAC Name

[2-(1-methylpiperidin-4-yl)oxyphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15-8-6-12(7-9-15)16-13-5-3-2-4-11(13)10-14/h2-5,12H,6-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYUTSVSMUBLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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